N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-2-11-23-13-19(17-5-3-4-6-18(17)23)25-14-20(24)22-12-15-7-9-16(21)10-8-15/h3-10,13H,2,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUHYOJLYIWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the reaction of 4-fluorobenzyl chloride with 1-propylindole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit promising anticancer activity. For instance, studies have shown that modifications in the indole and phenyl groups can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth can be attributed to its interaction with specific cellular pathways involved in cancer proliferation.
Case Study:
A study evaluated the cytotoxic effects of related compounds on different cancer cell lines, revealing that those with electron-donating groups demonstrated enhanced activity. This suggests that N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide may similarly influence tumor cell viability.
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Research on related indole derivatives has shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Escherichia coli | 0.30 - 0.35 | Effective against biofilm |
Anticancer Evaluation
In vitro studies have assessed the efficacy of this compound against several cancer cell lines. Results indicated significant growth inhibition, particularly in colon cancer cells (HT29), where IC50 values were reported below 2 μM.
Antimicrobial Testing
A comparative study on similar compounds demonstrated effective antimicrobial activity, with certain derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that modifications in the compound's structure can lead to enhanced antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Structural Variations and Implications
Core Scaffold : All compounds share an acetamide backbone but differ in substituents.
- The target compound employs a 1-propylindole-sulfanyl group, which contrasts with the triazolyl (VUAA-1, OLC-12) or oxazolyl (iCRT3) heterocycles in other analogues. These heterocycles are critical for target specificity; e.g., triazoles in VUAA-1 enhance Orco receptor binding , while iCRT3’s oxazole disrupts β-catenin/TCF interactions .
- Fluorophenyl groups are common (target compound, 4f, FOE 5043) and likely improve metabolic stability and binding affinity via hydrophobic and electronic effects.
Biological Activities: Orco Agonists (VUAA-1, OLC-12): These compounds activate insect olfactory receptors, suggesting the target compound’s indole-sulfanyl group could be tailored for similar neuro-modulatory applications . Wnt Pathway Inhibition (iCRT3): The oxazole-phenethyl substituents in iCRT3 enable selective β-catenin binding, highlighting how divergent substituents redirect activity toward anti-inflammatory pathways . Antimalarial Potential (4f): The fluorostyryl and trifluoroacetyl groups in 4f may disrupt parasite metabolism, as evidenced by pLDH assay results .
Spectroscopic and Synthetic Insights: The phenyl-sulfonyl indole derivative () underwent detailed spectroscopic analysis, revealing how electron-withdrawing groups (e.g., sulfonyl) alter electronic properties compared to the target compound’s sulfanyl group .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is defined by its unique chemical structure, which includes:
- Aromatic ring : The presence of a 4-fluorophenyl group enhances its lipophilicity.
- Indole moiety : The indole structure is known for its diverse biological activities.
- Thioether linkage : The sulfanyl group is crucial for the compound's interaction with biological targets.
The molecular formula can be represented as with a molecular weight of approximately 334.44 g/mol.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that related compounds show significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent activity .
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neurotransmitter systems .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating several derivatives showed that certain modifications to the indole structure significantly enhanced antimicrobial efficacy, suggesting that this compound could be optimized for better activity against resistant strains .
- Cancer Research : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines, with mechanisms involving the disruption of cell cycle progression and induction of apoptosis. The most active derivatives exhibited IC50 values below 10 μM, highlighting their potential as therapeutic agents in oncology .
- Neuroprotection : Research on neuroprotective effects demonstrated that compounds with similar scaffolds could reduce oxidative stress in neuronal cells, thereby preventing neurodegeneration associated with diseases like Alzheimer's and Parkinson's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
